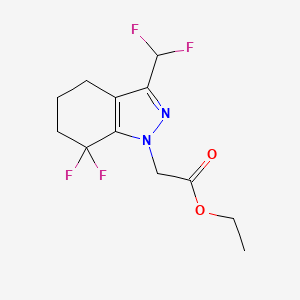
ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a synthetic organic compound that features a unique combination of difluoromethyl and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of an indazole derivative, followed by esterification to introduce the ethyl acetate group. The reaction conditions often require the use of strong bases, such as sodium hydride, and difluoromethylating agents like difluoromethyl bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit specific kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another difluoromethyl-containing compound with potential anti-cancer properties.
Difluoromethylated indazoles: A class of compounds with similar structural features and biological activities.
Uniqueness
Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is unique due to its specific combination of difluoromethyl and indazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate (CAS No. 1417983-64-2) is a novel compound with a complex structure characterized by multiple fluorine substituents. Its molecular formula is C12H14F4N2O2, and it has a molecular weight of approximately 294.25 g/mol. This compound has garnered attention due to its potential biological activities and therapeutic applications.
Chemical Structure
The compound features a tetrahydroindazole core with difluoromethyl and difluoro groups that enhance its chemical reactivity and biological interactions. The presence of fluorine atoms is significant as they often increase the lipophilicity and metabolic stability of organic compounds.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H14F4N2O2 |
| Molecular Weight | 294.25 g/mol |
| Boiling Point | Not specified |
| Purity | NLT 98% |
Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The unique structural features of this compound allow for specific binding interactions which could lead to significant biological effects.
Antimalarial Activity
A study highlighted the compound's potential as an antimalarial agent by evaluating its activity against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). The compound exhibited low IC50 values (<0.03 μM), indicating potent inhibition against the enzyme while showing selectivity over human DHODH (IC50 >30 μM) . This selectivity is crucial for reducing potential side effects in therapeutic applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that the introduction of fluorine atoms significantly enhances the biological activity of similar compounds. The presence of difluoromethyl groups has been linked to increased binding affinity to active sites on target proteins, which can be critical in drug design .
Case Studies
- Antimalarial Development : In a development program for new antimalarials, this compound was evaluated alongside other compounds. Results indicated that it could serve as a lead compound for further optimization due to its favorable pharmacological properties .
- Medicinal Chemistry : The unique interactions of this compound with biological pathways suggest its potential use in medicinal chemistry as a scaffold for developing new pharmaceuticals targeting various diseases .
Properties
Molecular Formula |
C12H14F4N2O2 |
|---|---|
Molecular Weight |
294.24 g/mol |
IUPAC Name |
ethyl 2-[3-(difluoromethyl)-7,7-difluoro-5,6-dihydro-4H-indazol-1-yl]acetate |
InChI |
InChI=1S/C12H14F4N2O2/c1-2-20-8(19)6-18-10-7(9(17-18)11(13)14)4-3-5-12(10,15)16/h11H,2-6H2,1H3 |
InChI Key |
XNUNDYSXQARCSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(CCCC2(F)F)C(=N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















